Zinc, bromo(pentafluorophenyl)- is an organozinc compound characterized by a zinc atom bonded to a bromo group and a pentafluorophenyl group. This compound is significant in organic synthesis, particularly in reactions involving transition metals and organometallic chemistry. Its molecular formula is , and it is often utilized in various chemical transformations due to its reactivity and ability to form stable complexes.
The compound can be synthesized from bis(pentafluorophenyl)zinc, which is a well-documented precursor in organometallic chemistry. The synthesis typically involves the reaction of zinc with pentafluorobromobenzene or related compounds under controlled conditions to yield zinc, bromo(pentafluorophenyl)- .
Zinc, bromo(pentafluorophenyl)- falls under the category of organozinc compounds. These compounds are characterized by their use of zinc as a central atom bonded to organic groups, often playing a crucial role in cross-coupling reactions and other synthetic applications.
The synthesis of zinc, bromo(pentafluorophenyl)- can be achieved through several methods:
The molecular structure of zinc, bromo(pentafluorophenyl)- features a tetrahedral coordination around the zinc atom, which is bonded to one bromine atom and one pentafluorophenyl group. The pentafluorophenyl group imparts unique electronic properties due to the electronegative fluorine atoms.
BrC1=C(C(=C(C(=C1F)F)F)F)F.[Zn+2]
.Zinc, bromo(pentafluorophenyl)- participates in various chemical reactions:
The mechanism of action for zinc, bromo(pentafluorophenyl)- typically involves:
Studies show that these mechanisms are influenced by factors such as solvent choice, temperature, and the presence of catalysts .
Zinc, bromo(pentafluorophenyl)- finds applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2